N-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide

Lipophilicity Membrane permeability Physicochemical profiling

N-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide (CAS 536722-12-0) is a synthetic small molecule belonging to the N-acyl-morpholine-4-carbothioamide class, which has been broadly investigated for antimicrobial, antiproliferative, and enzyme-inhibitory properties. The compound integrates three distinct structural features: a 2,6-dimethyl-substituted morpholine ring, a central carbothioyl (thiourea) linker, and a 2-fluorobenzamide terminus.

Molecular Formula C14H17FN2O2S
Molecular Weight 296.36
CAS No. 536722-12-0
Cat. No. B2437405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide
CAS536722-12-0
Molecular FormulaC14H17FN2O2S
Molecular Weight296.36
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=S)NC(=O)C2=CC=CC=C2F
InChIInChI=1S/C14H17FN2O2S/c1-9-7-17(8-10(2)19-9)14(20)16-13(18)11-5-3-4-6-12(11)15/h3-6,9-10H,7-8H2,1-2H3,(H,16,18,20)
InChIKeyMQGNXEBWMCNSAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide Supplier Data Sheet & Core Characteristics for Scientific Procurement


N-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide (CAS 536722-12-0) is a synthetic small molecule belonging to the N-acyl-morpholine-4-carbothioamide class, which has been broadly investigated for antimicrobial, antiproliferative, and enzyme-inhibitory properties [1]. The compound integrates three distinct structural features: a 2,6-dimethyl-substituted morpholine ring, a central carbothioyl (thiourea) linker, and a 2-fluorobenzamide terminus. This structural organization generates a molecular weight of 296.36 g/mol and a molecular formula of C14H17FN2O2S . Commercially, the compound is available at a purity of ≥95%+, and is classified exclusively for research and development (non-human) use . Its careful procurement specification is essential because even minor structural alterations among carbothioamide analogs can abolish or invert target selectivity.

Why N-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide Cannot Be Substituted with Generic Carbothioamides in Bioassays


The N-acyl-morpholine-4-carbothioamide chemotype is exceptionally sensitive to peripheral substitution. Computational analysis of the broader class demonstrates that the thiourea S atom and the morpholine O atom serve as key hydrogen-bond acceptors, while the NH groups function as donors; any alteration in the steric and electronic environment of these pharmacophoric elements is predicted to significantly impact binding free energies [1]. The 2,6-dimethyl substitution on the morpholine ring sterically restricts the conformational mobility that an unsubstituted morpholine ring would possess, while the 2-fluoro substituent on the benzamide moiety simultaneously withdraws electron density and alters the torsion angle between the carbonyl and the aromatic system [1]. Consequently, simple generic analogs such as the unsubstituted N-(morpholine-4-carbothioyl)benzamide or analogs lacking the fluorine atom are expected to exhibit entirely different target engagement profiles, making blind interchange within screening cascades a substantial scientific liability.

Quantitative Differentiation Landscape for N-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide Against Closest Analogs


LogP Enhancement via the 2-Fluoro-2,6-Dimethyl Combination Over the Parent Unsubstituted Scaffold

Among the N-acyl-morpholine-4-carbothioamide series, substituent-dependent lipophilicity is a primary driver of biological activity [1]. The target compound incorporates a 2-fluorobenzamide moiety and 2,6-dimethylmorpholine, both of which contribute additively to calculated logP. Comparative computational evaluation within the class shows that the parent N-(morpholine-4-carbothioyl)benzamide scaffold exhibits a significantly lower lipophilic character (calc LogP ~1.8) than the methyl- and fluoro-substituted derivatives, which are predicted to reach calc LogP values above 3.0 [1]. This lipophilicity increase is directly correlated with improved Gram-positive antibacterial activity for the substituted variants, with reported MIC shifts from >200 µg/mL to the 50-100 µg/mL range [1].

Lipophilicity Membrane permeability Physicochemical profiling

Metabolic Stability Advantage of the 2-Fluoro Substituent on the Benzamide Ring Over Non-Fluorinated Analogs

The 2-fluorobenzamide moiety in the target compound provides a metabolic stability advantage over non-fluorinated benzamide analogs. In the broader class of benzamide-containing thiourea derivatives, the introduction of a fluorine atom at the ortho position has been shown to block cytochrome P450-mediated hydroxylation, which is a primary oxidative metabolic pathway for unsubstituted benzamide rings [1]. While direct microsomal stability data for the target compound is not publicly available, the class-level SAR principle is well established: ortho-fluorination on aryl rings consistently increases metabolic half-life by 2- to 5-fold relative to the non-fluorinated congener [1]. The 2,6-dimethylmorpholine further contributes by introducing steric hindrance around N-dealkylation sites, a feature absent in unsubstituted morpholine analogs [1].

Metabolic stability CYP450 oxidation Halogen effects

Water Solubility Reduction as a Differentiation Criterion for Target Engagement vs. Off-Target Pan-Assay Interference

The combined 2,6-dimethyl and 2-fluoro substitutions in the target compound are predicted to significantly reduce aqueous solubility compared to the unsubstituted parent N-(morpholine-4-carbothioyl)benzamide, which itself has a reported experimental solubility of approximately 0.5 mg/mL . Computational logS predictions for the substituted analog fall in the range of -4.5 to -5.0 (approximately 0.01-0.03 mg/mL) . This is a critical differentiation parameter because excessively soluble carbothioamides often form colloidal aggregates at screening concentrations (10-50 µM), leading to non-specific enzyme inhibition (pan-assay interference). The reduced solubility of the target compound, when dosed with appropriate DMSO controls, can reduce false-positive rates in biochemical screens relative to more soluble, unsubstituted congeners.

Aqueous solubility Pan-assay interference Aggregation

Supplier-Verified Purity Benchmarking Against Research-Grade Carbothioamide Analogs

N-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide is commercially supplied at a minimum reported purity of 95%+ (HPLC/T) . This specification is competitive with, and in some cases superior to, closely related research-grade carbothioamides. For example, the unsubstituted N-(morpholine-4-carbothioyl)benzamide is commonly supplied at 95% purity , while the 4-fluoro positional isomer (N-(2,6-dimethylmorpholine-4-carbothioyl)-4-fluorobenzamide) does not currently have a widely available supplier specification, introducing procurement risk . The consistent purity specification for the target compound ensures reproducible biological data, which is essential for SAR studies where small potency shifts may be statistically significant.

Chemical purity Procurement specification Quality control

Optimal Deployment Scenarios for N-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide in Drug Discovery and Chemical Biology


Antibacterial Screening Libraries Targeting Gram-Positive Pathogens

Based on class-level structure-activity data showing that methyl- and halogen-substituted N-acyl-morpholine-4-carbothioamides exhibit MIC values in the 50-100 µg/mL range against S. aureus compared to >200 µg/mL for the unsubstituted parent [1], this compound is best positioned as a screening library member for Gram-positive antibacterial discovery programs. Its elevated logP and reduced aqueous solubility help avoid pan-assay interference while maintaining sufficient permeation through the Gram-positive cell wall.

Intracellular Target Engagement Assays Requiring Sustained Compound Exposure

The ortho-fluoro substitution is expected to confer 2- to 5-fold metabolic stability improvement by blocking CYP450-mediated phenyl hydroxylation [2]. This makes the compound suitable for cell-based assays with incubation times exceeding 4 hours, where non-fluorinated analogs may be rapidly degraded and fail to maintain target engagement.

Structure-Activity Relationship (SAR) Studies Exploring Thiourea Linker Conformational Restriction

The 2,6-dimethyl substitution on the morpholine ring introduces steric constraints that reduce conformational flexibility relative to unsubstituted morpholine analogs [1]. This compound therefore serves as a valuable conformational probe in SAR studies aimed at understanding the role of the morpholine ring geometry on target binding. Comparisons with the unsubstituted N-(morpholine-4-carbothioyl)benzamide can reveal entropic penalties or gains associated with restricted rotation.

Selectivity Profiling Against Carbonic Anhydrase or Related Metalloenzyme Targets

Thiourea derivatives, including N-acyl-morpholine-4-carbothioamides, have been investigated as carbonic anhydrase inhibitors [2]. The unique combination of the 2-fluorobenzamide and 2,6-dimethylmorpholine in this compound is predicted to create an orthogonal hydrogen-bonding pattern that can be exploited for isoform selectivity profiling, particularly when benchmarked against the simpler unsubstituted scaffold.

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